molecular formula C18H19N3OS B2589826 (3,4-Dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-38-0

(3,4-Dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

Cat. No.: B2589826
CAS No.: 851807-38-0
M. Wt: 325.43
InChI Key: ZVXDEECTKQMASO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of sulfur indicates that it might have a sulfanyl group. The exact properties and functions of this compound would depend on the specific arrangement of these groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The presence of an imidazole ring and a pyridine ring suggests that it might have interesting electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions involving their nitrogen-containing rings . The presence of a sulfanyl group might also enable unique reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of nitrogen and sulfur atoms could impact its polarity and solubility .

Scientific Research Applications

Novel Pyrazole Derivatives in Antimicrobial and Anticancer Research

Research on pyrazole derivatives, such as those involving (3,5-dimethyl-1H-pyrazol-1-yl)methanone, has demonstrated significant potential in antimicrobial and anticancer activities. For instance, novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to exhibit higher anticancer activity than doxorubicin, a reference drug, as well as good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Antimicrobial and Antioxidant Activities of Pyrazole Derivatives

Another study focused on the synthesis of derivatives containing pyrazole moieties, highlighting their moderate antimicrobial and antioxidant activities. This suggests potential for such compounds in developing new antimicrobial agents with additional health benefits (Golea Lynda, 2021).

Aromatic Amine Ligands in Polymer Synthesis

Aromatic amine ligands, similar in functional groups to the compound of interest, have been utilized in highly active catalyst systems for polymerizing specific phenols, indicating potential applications in materials science and engineering (Kisoo Kim et al., 2018).

Development of Precipitation-Resistant Formulations

Research on developing precipitation-resistant solution formulations for poorly water-soluble compounds suggests applications in pharmaceutical development, particularly for compounds intended for the treatment of specific diseases (Lori Burton et al., 2012).

Anticancer and Antimicrobial Agents

Synthesis and molecular docking studies of novel heterocyclic compounds have been conducted to evaluate their anticancer and antimicrobial activities, pointing towards potential pharmaceutical applications (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For example, many compounds with imidazole rings have biological activity and can interact with various enzymes and receptors .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. Compounds with similar structures have been studied for their potential use in various fields, including medicine and materials science .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-5-6-16(10-14(13)2)17(22)21-9-8-20-18(21)23-12-15-4-3-7-19-11-15/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXDEECTKQMASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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